2-[(Benzyloxy)-imino]malonic acid
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Overview
Description
2-[(Benzyloxy)-imino]malonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a benzyloxy group and an imino group attached to the malonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)-imino]malonic acid typically involves the reaction of malonic acid derivatives with benzylamine under specific conditions. One common method is the condensation reaction between benzylamine and malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)-imino]malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted malonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzyloxy)-imino]malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)-imino]malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and imino groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylmalonic acid: Similar structure but lacks the imino group.
Dimethyl malonate: A simpler malonic acid derivative without the benzyloxy and imino groups.
Diethyl malonate: Another malonic acid derivative used in organic synthesis.
Uniqueness
2-[(Benzyloxy)-imino]malonic acid is unique due to the presence of both benzyloxy and imino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
305366-96-5 |
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Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-phenylmethoxyiminopropanedioic acid |
InChI |
InChI=1S/C10H9NO5/c12-9(13)8(10(14)15)11-16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
DRWXKOOIIZJHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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